methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride
Description
Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride is a spirocyclic compound featuring a fused oxa-aza ring system. Its structure combines a six-membered oxa (oxygen-containing) ring and a six-membered aza (nitrogen-containing) ring, sharing a central spiro carbon atom. The methyl carboxylate group at position 2 and the hydrochloride salt form enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry.
Synthesis typically involves condensation reactions between glyoxylate derivatives and chiral amines, followed by salt formation with HCl. For example, ethyl glyoxylate reacts with an amine precursor under anhydrous conditions (e.g., CH₂Cl₂ with MgSO₄) to form the spirocyclic core, which is subsequently treated with HCl in ether to yield the hydrochloride salt .
This compound has been explored as a building block for GPR40 (FFA1) agonists, where its spirocyclic periphery contributes to receptor binding and metabolic activity .
Properties
IUPAC Name |
methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-3-2-4-11(15-9)5-7-12-8-6-11;/h9,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOVFHJAYHOZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2(O1)CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Cyclization Strategies
The core 1-oxa-9-azaspiro[5.5]undecane scaffold is often constructed via alkylation reactions. For example, tert-butyl 1-oxa-9-azaspiro[5.5]undecan-4-ol serves as a pivotal intermediate. In a representative procedure, this compound undergoes alkylation with heteroaryl halides in dimethylformamide (DMF) using sodium hydride as a base. Subsequent deprotection with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the free amine, which is then converted to the hydrochloride salt.
A critical cyclization step involves treating intermediates like 2-chloro-N-((4-hydroxy-1-phenethylpiperidin-4-yl)methyl)-N-phenylpropanamide with potassium tert-butoxide in tetrahydrofuran (THF) at −30°C. This reaction induces ring closure, forming the spirocyclic structure with 84% yield.
Oxidation and Reductive Amination
Oxidation of secondary alcohols to ketones is another cornerstone. For instance, tert-butyl 1-oxa-9-azaspiro[5.5]undecan-4-ol is oxidized to tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate using pyridinium dichromate (PDC) in dichloromethane, achieving a 76% yield. Reductive amination with sodium triacetoxyborohydride further functionalizes the ketone intermediate, introducing diverse substituents while maintaining spirocyclic integrity.
Functionalization of the Spirocyclic Core
Esterification and Salt Formation
The introduction of the methyl ester group is accomplished via carbodiimide-mediated coupling. For example, [9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undec-4-yl]acetic acid reacts with methylamine in the presence of carbonyldiimidazole (CDI), followed by TFA deprotection to yield the free base. Subsequent treatment with HCl in dioxane produces the hydrochloride salt.
Chiral Resolution
Enantiomeric purity is achieved through chiral preparative HPLC. Using a Chiralpak IA column with n-heptane and isopropyl alcohol (IPA) containing 2% diethylamine (DEA), enantiomers are resolved with >97% enantiomeric excess (ee). Absolute configuration is confirmed via chiral synthesis starting from enantiomerically pure acyl chlorides.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions exhibit superior yields in polar aprotic solvents like THF at low temperatures (−30°C). For example, the cyclization of 19-1 in THF at −30°C achieves 84% yield, compared to 68% at room temperature.
Base Selection
The choice of base significantly impacts reaction efficiency. Potassium tert-butoxide outperforms sodium hydride in cyclization steps, minimizing side reactions such as elimination.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra of intermediates, such as 15cR , reveal distinct proton environments: δ 7.44–7.37 (m, 2H, aromatic), 4.38 (q, J = 6.8 Hz, 1H, methine), and 1.53 (d, J = 6.8 Hz, 3H, methyl).
High-Resolution Mass Spectrometry (HRMS)
HRMS data for 15c confirms the molecular formula C22H26N2O2 with a measured mass of 364.2227 (Δ −0.93 ppm).
Applications and Pharmacological Relevance
While beyond this report’s scope, the spirocyclic framework is prized for dual affinity at sigma and opioid receptors, underscoring the importance of robust synthetic protocols.
Chemical Reactions Analysis
Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include aqueous sulfuric acid, but-3-en-1-ol, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride has been studied for its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.
Neuropharmacological Effects
Research indicates that derivatives of spiro compounds, including methyl 1-oxa-9-azaspiro[5.5]undecane derivatives, exhibit activity at the GABA receptor sites, which are crucial for neurotransmission in the central nervous system. These compounds have shown potential as anxiolytics and anticonvulsants due to their ability to modulate GABAergic activity, which is essential for maintaining neuronal excitability and preventing seizures .
Antituberculosis Activity
Recent studies have highlighted the potential of methyl 1-oxa-9-azaspiro[5.5]undecane derivatives in combating tuberculosis. The synthesis of these compounds has been optimized to enhance their antitubercular activity, demonstrating promising results against Mycobacterium tuberculosis . The structural modifications have been crucial in improving binding affinity and efficacy against resistant strains.
Case Studies and Research Findings
Potential Therapeutic Uses
The diverse biological activities associated with methyl 1-oxa-9-azaspiro[5.5]undecane derivatives suggest several potential therapeutic applications:
- Anxiolytic Medications : Given their interaction with GABA receptors, these compounds could be developed into new treatments for anxiety disorders.
- Antituberculosis Agents : With rising antibiotic resistance, there is a pressing need for novel antitubercular drugs that these compounds may fulfill.
- Neurological Disorders : Their neuroprotective properties might be explored for conditions such as epilepsy or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it interferes with the protein’s function, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules within the bacterial cell, leading to its death .
Comparison with Similar Compounds
Structural Analogues
The following table compares methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride with structurally related spirocyclic derivatives:
Key Observations :
- Substituent Effects : The methyl carboxylate group in the target compound increases polarity compared to simpler analogues like 2-oxa-9-azaspiro[5.5]undecane hydrochloride, enhancing solubility for pharmacological applications .
- Heteroatom Variation : Replacing oxygen with nitrogen (e.g., 2,9-diazaspiro derivatives) alters electronic properties and hydrogen-bonding capacity, affecting receptor affinity .
Physicochemical Properties
Pharmacological Activity
- Target Compound : Implicated in FFA1 agonist development, mimicking Eli Lilly’s LY2881833. Its spirocyclic periphery enhances metabolic stability and receptor binding .
- Compound 4g: A related analogue (with a methylamino-oxoethyl substituent) showed 43% yield and amorphous solid formation, suggesting improved synthetic scalability but reduced crystallinity .
Biological Activity
Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound is characterized by a spirocyclic structure, which is known to influence its interaction with biological targets. The IUPAC name for the compound is this compound, with a molecular formula of C11H19ClN2O3 and a molecular weight of approximately 246.73 g/mol .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. Its spirocyclic structure enhances its binding affinity, potentially modulating pathways related to inflammation, pain, and other metabolic processes.
1. Soluble Epoxide Hydrolase (sEH) Inhibition
Research has indicated that compounds within the spirocyclic family, particularly those similar to methyl 1-oxa-9-azaspiro[5.5]undecane derivatives, exhibit potent inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acid epoxides, which are important mediators in inflammation and pain signaling pathways.
In studies, certain derivatives demonstrated significant sEH inhibitory activity, leading to reduced serum creatinine levels in rat models of chronic kidney disease when administered orally . These findings suggest that methyl 1-oxa-9-azaspiro[5.5]undecane derivatives could be promising candidates for treating renal pathologies.
2. Anti-inflammatory Properties
The anti-inflammatory potential of spirocyclic compounds has been explored through various assays measuring cytokine release and inflammatory mediator production. Compounds similar to methyl 1-oxa-9-azaspiro[5.5]undecane have shown efficacy in reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro .
Case Study 1: Chronic Kidney Disease Model
A pivotal study involved administering a related compound in a rat model of anti-glomerular basement membrane glomerulonephritis. The results showed a significant reduction in serum creatinine levels at doses of 30 mg/kg, indicating an improvement in kidney function associated with sEH inhibition .
Case Study 2: Pain Management
Another study evaluated the analgesic effects of spirocyclic compounds in inflammatory pain models. The administration resulted in notable pain relief compared to control groups, supporting the hypothesis that these compounds may serve as effective analgesics through their anti-inflammatory actions .
Comparative Analysis of Biological Activity
Q & A
Basic: What are the optimized synthetic routes for methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from spirocyclic intermediates. Key steps include:
- Cyclization : Formation of the spirocyclic core using reagents like tert-butyl chloroformate under controlled temperatures (0–25°C) in solvents such as tetrahydrofuran (THF) .
- Functionalization : Introduction of the carboxylate group via esterification or substitution reactions.
- Purification : Column chromatography or HPLC is critical to isolate the hydrochloride salt with high purity (>95%) .
Critical Parameters : Solvent choice, reaction time, and temperature significantly impact yield. For example, dichloromethane (DCM) is often used for its inertness in acylation reactions .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : 1H/13C NMR confirms the spirocyclic framework and substituent positions. For instance, the methyl ester group shows distinct signals at δ 3.6–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C12H20ClNO3: calculated 262.12, observed 262.11) .
- X-ray Crystallography : Resolves absolute stereochemistry and ring conformations, essential for structure-activity relationship (SAR) studies .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in reported activities (e.g., sEH vs. MmpL3 inhibition) can arise from:
- Assay Variability : Standardize enzyme inhibition assays (e.g., fluorescence-based sEH assays at pH 7.4 with recombinant enzymes) to ensure reproducibility .
- Purity Issues : Impurities >2% (e.g., unreacted intermediates) can skew results. Use HPLC-MS to verify purity and quantify impurities .
- Structural Analogues : Compare activity against analogues (e.g., 9-benzyl derivatives) to identify pharmacophore contributions .
Advanced: What strategies improve yield in large-scale synthesis?
Methodological Answer:
Scale-up challenges include poor solubility and exothermic reactions. Solutions involve:
- Flow Chemistry : Continuous reactors enhance heat dissipation and reduce side reactions (e.g., ring-opening) .
- Catalytic Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates .
- Solvent Screening : Replace THF with cyclopentyl methyl ether (CPME) for better thermal stability and greener chemistry .
Advanced: How to design in vitro models for pharmacokinetic profiling?
Methodological Answer:
Key assays include:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) assess drug-drug interaction risks .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, critical for dose prediction .
Basic: What are common impurities, and how are they identified?
Methodological Answer:
Frequent impurities include:
- Des-methyl intermediates : Formed during incomplete esterification. Detected via HPLC retention time shifts (RT = 8.2 vs. 9.5 min for the target) .
- Oxidation Byproducts : Use LC-MS with UV/Vis (λ = 254 nm) to identify carbonyl derivatives (e.g., ketones at m/z 248) .
Mitigation : Add antioxidants (e.g., BHT) during synthesis and storage .
Advanced: How to evaluate enantiomeric purity for chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (Rf = 1.2 vs. 1.3) .
- Circular Dichroism (CD) : Compare Cotton effects at 220 nm to reference standards .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
Advanced: What computational methods predict target binding affinity?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with sEH (PDB: 4Q6L). Focus on hydrogen bonds with Tyr341 and hydrophobic contacts with Val265 .
- MD Simulations : GROMACS simulations (50 ns) assess binding stability (RMSD < 2.0 Å) .
- QSAR Models : Use descriptors like logP and polar surface area (PSA) to correlate structure with MmpL3 inhibition (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
